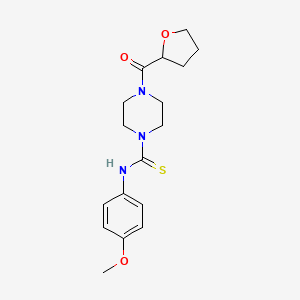![molecular formula C20H20ClNO4S B3961611 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B3961611.png)
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile
描述
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile, also known as BMS-687453, is a chemical compound that belongs to the class of acrylonitrile derivatives. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用机制
PTP1B is a negative regulator of insulin signaling, and its inhibition by 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile leads to increased insulin sensitivity and glucose uptake in peripheral tissues. This compound binds to the catalytic site of PTP1B and prevents its dephosphorylation of insulin receptor substrate-1 (IRS-1), a key mediator of insulin signaling. This results in increased phosphorylation of IRS-1 and downstream activation of the PI3K/Akt pathway, which promotes glucose uptake and glycemic control.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and glycemic control in animal models of obesity and diabetes. It also reduces body weight and adiposity, potentially through its effects on energy expenditure and lipid metabolism. This compound has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for clinical development.
实验室实验的优点和局限性
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile is a potent and selective inhibitor of PTP1B, with no significant off-target effects reported in preclinical studies. It has a favorable pharmacokinetic profile and can be administered orally, making it convenient for use in animal studies. However, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.
未来方向
There are several potential future directions for the research and development of 3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile. One area of interest is the exploration of its therapeutic potential in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Another direction is the optimization of its pharmacokinetic properties and formulation for clinical use. Additionally, the identification of biomarkers of response to this compound could facilitate patient selection and monitoring in clinical trials. Finally, the development of more efficient and scalable synthesis methods for this compound could improve its availability and reduce its cost for research and clinical applications.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes and obesity. Its inhibition of PTP1B enhances insulin signaling and improves glycemic control, and it has shown favorable biochemical and physiological effects in preclinical studies. Future research directions include exploring its therapeutic potential in other metabolic disorders, optimizing its pharmacokinetic properties for clinical use, and developing more efficient synthesis methods.
科学研究应用
3-(4-butoxy-3-methoxyphenyl)-2-[(4-chlorophenyl)sulfonyl]acrylonitrile has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. As an inhibitor of PTP1B, this compound enhances insulin signaling and improves glucose uptake in peripheral tissues, leading to improved glycemic control and insulin sensitivity. In preclinical studies, this compound has been shown to reduce body weight and improve metabolic parameters in animal models of obesity and diabetes.
属性
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO4S/c1-3-4-11-26-19-10-5-15(13-20(19)25-2)12-18(14-22)27(23,24)17-8-6-16(21)7-9-17/h5-10,12-13H,3-4,11H2,1-2H3/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKYEYVTLTVHS-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[2-(4-cyclohexylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B3961534.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3961538.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3961541.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-fluorobenzamide](/img/structure/B3961551.png)
![2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-2-quinolinyl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B3961578.png)
![5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B3961579.png)

![2-{[(4-bromophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3961591.png)
![ethyl 2-[(4-pyrimidinylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3961596.png)
![8-tert-butyl-1-(ethylthio)-4-methyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3961603.png)
![N-(2,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B3961617.png)
![ethyl {3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3961624.png)
![17-(4-bromo-2-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3961630.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(4-nitrophenyl)butanamide](/img/structure/B3961651.png)